(2-Ethoxypyridin-4-yl)methanamine dihydrochloride

Description

Molecular Architecture and Crystallographic Characterization

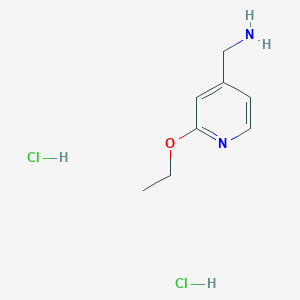

The molecular formula of (2-ethoxypyridin-4-yl)methanamine dihydrochloride is C₈H₁₄Cl₂N₂O , with a molar mass of 225.11 g/mol. The parent structure consists of a pyridine ring substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a methanamine group (-CH₂NH₂). Protonation of the primary amine and subsequent salt formation with hydrochloric acid yields the dihydrochloride derivative.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄Cl₂N₂O | |

| Parent Compound | (2-Ethoxypyridin-4-yl)methanamine | |

| Hybridization (Pyridine N) | sp² | |

| Protonation Sites | NH₂ → NH₃⁺ (two HCl molecules bound) |

While crystallographic data for this specific compound is not explicitly available in the provided sources, analogous pyridinium chloride salts exhibit monoclinic or orthorhombic crystal systems. For example, in related structures, chloride ions form hydrogen bonds with protonated amine groups and aromatic hydrogens, stabilizing the lattice. The ethoxy group’s orientation may influence packing efficiency due to steric effects, a feature observed in methoxy-substituted pyridines.

Electronic Configuration and Orbital Hybridization Patterns

The pyridine ring’s aromaticity arises from a conjugated π-system involving six electrons, with the nitrogen atom contributing one electron via its sp²-hybridized lone pair. Substitutents alter electron density:

- Ethoxy Group : The -OCH₂CH₃ group donates electron density through resonance (+R effect), increasing electron density at the 2- and 6-positions of the pyridine ring.

- Methanamine Group : The -CH₂NH₃⁺ moiety withdraws electron density via inductive (-I) effects, polarizing the ring.

Density functional theory (DFT) studies on similar pyridinylmethanamine derivatives reveal distinct HOMO-LUMO gaps influenced by substituents. For instance, methoxy analogs exhibit lower HOMO energies (-6.2 eV) compared to ethoxy variants (-5.9 eV), suggesting enhanced electron-donating capacity in the latter.

Table 2: Electronic Properties of Selected Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Δ (eV) | Source |

|---|---|---|---|---|

| (2-Methoxypyridin-4-yl)methanamine | -6.2 | -1.8 | 4.4 | |

| (2-Ethoxypyridin-4-yl)methanamine | -5.9 | -1.5 | 4.4 |

Hydrogen Bonding Networks in Solid-State Morphology

In the solid state, the dihydrochloride salt forms an extensive hydrogen-bonding network:

- N–H∙∙∙Cl Interactions : The protonated amine (-NH₃⁺) donates hydrogen bonds to chloride ions (N–H∙∙∙Cl: ~3.2 Å).

- C–H∙∙∙Cl Interactions : Aromatic C–H groups adjacent to the ethoxy substituent participate in weaker interactions (2.9–3.1 Å).

- O∙∙∙H–N Contacts : The ethoxy oxygen may act as a hydrogen bond acceptor for neighboring NH₃⁺ groups, though this is less common.

These interactions stabilize the crystal lattice, as observed in related compounds like 4-carbamoylpyridinium chloride, which forms bifurcated N–H∙∙∙Cl bonds with an R₂²(4) ring motif.

Comparative Analysis with Related Pyridinylmethanamine Derivatives

1. Substituent Position Effects :

- 2-Methoxy vs. 2-Ethoxy : The ethoxy group’s larger van der Waals radius (1.86 Å vs. 1.72 Å for methoxy) reduces packing efficiency but enhances lipophilicity (clogP: 1.2 vs. 0.9).

- 4-Methoxy vs. 4-Amino : Replacing methoxy with methanamine at the 4-position increases polarity (μ = 3.45 D vs. 2.16 D).

2. Electronic Effects :

- Methoxy Derivatives : Exhibit stronger electron-donating effects, lowering the pyridine ring’s electrostatic potential.

- Ethoxy Derivatives : Greater steric bulk slightly distorts the ring’s planarity, altering π-π stacking interactions.

Table 3: Comparative Properties of Pyridinylmethanamine Salts

Properties

IUPAC Name |

(2-ethoxypyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-5-7(6-9)3-4-10-8;;/h3-5H,2,6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDPJQVOWTXGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride typically involves the reaction of 2-ethoxypyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for their biological activities, particularly against infectious diseases such as tuberculosis.

Anti-mycobacterial Activity

Research indicates that certain derivatives of (2-Ethoxypyridin-4-yl)methanamine dihydrochloride exhibit significant anti-mycobacterial properties. For instance, compounds synthesized from this base structure have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL against Mycobacterium tuberculosis, highlighting their potential as lead compounds in anti-tuberculosis drug development .

Cancer Therapeutics

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for cancer therapy. Preliminary studies suggest that derivatives may inhibit specific kinases involved in tumor growth and metastasis, providing a pathway for developing targeted cancer treatments .

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocyclic compounds through condensation reactions and cyclization processes. These reactions are crucial for generating libraries of compounds for biological screening .

Ligand Development

Its unique functional groups allow it to act as a ligand in coordination chemistry, potentially leading to the development of new metal complexes with applications in catalysis and materials science .

Pharmacological Studies

Pharmacological investigations into this compound have revealed insights into its mechanism of action and interactions with biological systems.

Interaction Studies

Studies focusing on the interaction of this compound with various receptors and enzymes are essential for understanding its pharmacodynamics and pharmacokinetics. Initial data suggest that it may modulate the activity of certain neurotransmitter receptors, indicating potential applications in neuropharmacology .

Toxicological Assessments

Toxicity studies are critical for evaluating the safety profile of this compound and its derivatives. Research has shown that some derivatives exhibit low toxicity towards mammalian cells, making them suitable candidates for further development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among pyridine-based dihydrochloride derivatives include:

- Substituent type and position : Electron-donating (e.g., ethoxy, methyl) vs. electron-withdrawing (e.g., fluoro) groups.

- Core heterocycle: Pyridine vs. tetrahydroquinoline systems.

- Molecular weight and solubility : Influenced by substituent size and polarity.

Table 1: Comparative Analysis of Pyridine Derivatives

Functional Implications

- Ethoxy vs.

- Ethoxy vs. Fluoro () : Fluoro’s electron-withdrawing nature may enhance metabolic stability and hydrogen-bonding capacity, whereas ethoxy’s electron-donating properties could favor π-π stacking interactions in drug-receptor binding.

- Pyridine vs. Tetrahydroquinoline (): The saturated tetrahydroquinoline core offers conformational rigidity, possibly enhancing selectivity in neurological targets, while pyridine derivatives are more synthetically accessible.

Biological Activity

(2-Ethoxypyridin-4-yl)methanamine dihydrochloride is a compound with a pyridine ring substituted with an ethoxy group at the 2-position and a methanamine group at the 4-position. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown its effectiveness against various bacteria and fungi, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies suggest that the compound may act on specific molecular targets, potentially influencing signaling pathways related to cancer progression and microbial resistance.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Preparation of the pyridine derivative : The initial step involves synthesizing the pyridine ring with appropriate substitutions.

- Formation of the methanamine moiety : This step includes introducing the methanamine group at the 4-position.

- Dihydrochloride salt formation : Finally, the compound is converted into its dihydrochloride form for enhanced solubility and stability.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that this compound has a distinct substitution pattern that influences its biological activity. Below is a table summarizing some related compounds and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| (3-Methoxypyridin-4-yl)methanamine hydrochloride | 0.88 |

| (3-Methoxypyridin-2-yl)methanamine hydrochloride | 0.70 |

| 5-Methoxy-4-methylpyridin-3-amine | 0.88 |

| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride | 0.74 |

| (2-Methoxypyridin-4-yl)methanamine dihydrochloride | 0.70 |

This unique structural profile may lead to distinct pharmacological effects compared to other pyridine derivatives.

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and biodistribution of this compound. For instance, biodistribution studies using imaging techniques can provide insights into how the compound is distributed across various organs after administration, which is critical for understanding its therapeutic potential and safety profile.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications, including:

- Antimicrobial treatments : Targeting resistant bacterial strains.

- Cancer therapies : As an adjunct or alternative treatment in specific cancers.

- Neurological disorders : Investigating its potential role in modulating neuroprotective pathways.

Q & A

Q. What are the recommended synthetic routes for (2-Ethoxypyridin-4-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or reductive amination. For example, substituting a halogen at the 4-position of 2-ethoxypyridine with an aminomethyl group under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the primary amine, which is then converted to the dihydrochloride salt. Reaction optimization may require adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and stoichiometry of reducing agents (e.g., NaBH vs. LiAlH) to improve yields .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm the presence of ethoxy (δ ~1.3–1.5 ppm for CH), pyridinyl protons (δ ~6.5–8.5 ppm), and aminomethyl groups (δ ~3.0–3.5 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] for free base and [M+2HCl] for salt).

- Elemental analysis : Validate chloride content (~22–24% for dihydrochloride). Discrepancies in Cl quantification may indicate incomplete salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (2-Ethoxypyridin-4-yl)methanamine derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. For example, a compound reported as a LOXL2 inhibitor (IC = 126 nM) in one study but inactive in another may require:

- Replicating assays under standardized conditions (e.g., enzyme concentration, pH).

- Purifying intermediates to eliminate byproducts (e.g., unreacted starting materials) that may interfere with activity.

- Structural analogs comparison : Test derivatives like (2-chloropyridin-4-yl)methanamine hydrochloride to isolate structure-activity relationships (SAR) .

Q. What strategies improve the solubility of this compound in aqueous buffers for pharmacological studies?

- Salt selection : Compare dihydrochloride with other salts (e.g., sulfate, citrate) for enhanced solubility.

- Co-solvents : Use DMSO (<10%) or cyclodextrins to stabilize the compound without denaturing proteins.

- pH adjustment : Solubility increases in acidic buffers (pH 3–4) due to protonation of the amine group. Pre-formulation studies should include dynamic light scattering (DLS) to monitor aggregation .

Q. How can computational methods aid in designing derivatives with enhanced target selectivity?

- Docking studies : Model interactions with targets like LOXL2 or monoamine oxidases using software (e.g., AutoDock Vina) to predict binding affinities.

- QSAR modeling : Corrogate electronic (e.g., Hammett constants) or steric parameters (e.g., Taft indices) with activity data to prioritize synthetic targets.

- Fragment-based design : Integrate structural motifs from active analogs (e.g., difluoromethoxy groups in related compounds) to optimize potency .

Data Analysis and Experimental Design

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

- Signal splitting : Overlapping peaks from pyridinyl protons can be resolved using 2D NMR (e.g., COSY, HSQC).

- Salt effects : Dihydrochloride salts may broaden peaks; free-base analysis in CDCl vs. DO can clarify.

- Impurity detection : Minor signals at δ ~2.1 ppm may indicate residual solvents (e.g., THF), requiring prolonged drying under vacuum .

Q. How should researchers design stability studies under physiological conditions?

- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C.

- LC-MS monitoring : Track degradation products (e.g., ethoxy group hydrolysis to hydroxyl).

- Kinetic modeling : Calculate half-life (t) using Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.